molecular formula C13H18O2 B1353483 4-(4-propylphenyl)butanoic Acid CAS No. 25711-53-9

4-(4-propylphenyl)butanoic Acid

Cat. No. B1353483
CAS No.: 25711-53-9
M. Wt: 206.28 g/mol
InChI Key: HZWVRQFQUNIIBG-UHFFFAOYSA-N
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Patent
US05672583

Procedure details

To a solution of propylbenzene (14.6 g, 121.4 mmol) in 243 mL of a solution of aluminum chloride in nitrobenzene (1.0M, 243 mmol) was added succinic anhydride (12.15 g, 121.4 mmol). After 3 h, the reaction was quenched with 2N hydrochloric acid, diluted with ether and washed 5 times with dilute hydrochloric acid. The organics were then extracted three times with dilute sodium hydroxide and the combined aqueous layers washed three times with ether. The aqueous layer was then acidified with concentrated hydrochloric acid and extracted twice with ether. The combined ether layers were dried over magnesium sulfate, filtered and concentrated in vacuo to give a brown free flowing solid. This product was disolved in 250 mL of acetic acid and ~1 g of Pearlman's catalyst was added. The mixture was stirred vigorously under 1 atmosphere of hydrogen for 16 h, filtered through a pad of celite and concentrated in vacuo. The product was diluted with toluene and concentrated in vacuo to remove the remaining acetic acid to afford 19.3 g of the title compound as a pale-tan crystalline solid: 400 MHz 1H NMR (CDCl3) δ 7.08 (s, 4H), 2.7-2.3 (m, 6H), 1.94 (m, 2H), 1.62 (m, 2H), 0.93 (t, 3H).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
243 mmol
Type
reactant
Reaction Step One
Quantity
12.15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
243 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:2][CH3:3].[Cl-].[Al+3].[Cl-].[Cl-].[N+](C1C=CC=CC=1)([O-])=O.[C:23]1(=O)[O:28][C:26](=[O:27])[CH2:25][CH2:24]1.[H][H]>C(O)(=O)C.[OH-].[OH-].[Pd+2]>[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:23][CH2:24][CH2:25][C:26]([OH:28])=[O:27])=[CH:6][CH:5]=1)[CH2:2][CH3:3] |f:1.2.3.4,9.10.11|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
C(CC)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
243 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
12.15 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
solution
Quantity
243 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 2N hydrochloric acid
ADDITION
Type
ADDITION
Details
diluted with ether
WASH
Type
WASH
Details
washed 5 times with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The organics were then extracted three times with dilute sodium hydroxide
WASH
Type
WASH
Details
the combined aqueous layers washed three times with ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The product was diluted with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the remaining acetic acid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)C1=CC=C(C=C1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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